molecular formula C17H18N4OS B2884475 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2319718-65-3

2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2884475
CAS No.: 2319718-65-3
M. Wt: 326.42
InChI Key: YJXGSTFLGLLPEO-UHFFFAOYSA-N
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Description

2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole, commonly known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of MPB makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. MPB has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that MPB can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. MPB has also been shown to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines in cells. In vivo studies have shown that MPB can reduce the growth of tumors in mice, further supporting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using MPB in lab experiments is its unique structure, which allows for the synthesis of novel materials and the study of its potential as an anticancer agent. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of MPB. One potential direction is the development of more efficient synthesis methods for MPB and its derivatives. Another direction is the study of the potential of MPB as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its potential as an anticancer agent.

Synthesis Methods

The synthesis of MPB involves the reaction of 2-aminobenzothiazole with 3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

MPB has shown potential in various scientific research applications, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MPB has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MPB has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, MPB has been used as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-10-13(9-18-20)12-5-4-8-21(11-12)17(22)16-19-14-6-2-3-7-15(14)23-16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXGSTFLGLLPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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